Tri-O-acetyl-D-glucal

描述

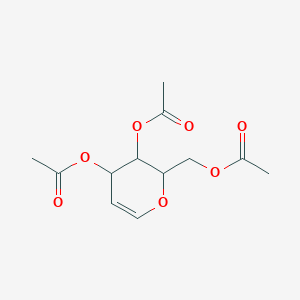

It is a white to off-white crystalline powder with the molecular formula C12H16O7 and a molecular weight of 272.25 g/mol . This compound is soluble in chloroform and ethanol but insoluble in water . Tri-O-acetyl-D-glucal is an important building block in organic synthesis, particularly in the synthesis of oligosaccharides and other complex carbohydrates .

准备方法

Tri-O-acetyl-D-glucal can be synthesized from D-glucose pentaacetate through a series of chemical reactions. One common method involves the treatment of D-glucose pentaacetate with acetic anhydride and a catalyst such as sulfuric acid . The reaction conditions typically include heating the mixture to a specific temperature and then purifying the product through recrystallization . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

化学反应分析

Cross-Coupling Reactions

Tri-O-acetyl-D-glucal participates in palladium-catalyzed cross-coupling reactions, such as Sonogashira and Stille couplings , to form C–C bonds. These reactions typically proceed via oxidative addition, transmetallation, and reductive elimination steps .

Example: Stille Coupling

Reaction of glucal derivatives with organotin reagents under palladium catalysis yields C-glycosides. For instance:

Click Chemistry (Azide-Alkyne Cycloaddition)

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynyl glucal derivatives generates 1,2,3-triazole-linked glycosides.

Key Reaction:

- Substrate : 2-Alkynyl glucal derivatives + 2-azido-1,4-naphthoquinone

- Catalyst : CuI (10 mol%)

- Conditions : THF, rt, 2 hours

- Yield : 82–95%

Ferrier Rearrangement

This reaction forms 2,3-unsaturated O-glycosides via acid-catalyzed allylic rearrangement. Catalysts influence stereoselectivity and efficiency:

| Catalyst System | Conditions | α:β Selectivity | Yield | Source |

|---|---|---|---|---|

| Montmorillonite K-10/FeCl₃ | CH₂Cl₂, rt, 30 min | 95:5 | 85–92% | |

| BF₃·Et₂O | Benzene, reflux, 1 hour | 90:10 | 78–88% | |

| BDMS (Bi(OTf)₃) | CH₃CN, rt, 2 hours | 93:7 | 80–90% |

Alcohol Addition

Reaction with alcohols under Lewis acid catalysis produces glycosides:

- Example : Reaction with p-nitrophenol

Hydrazoic Acid Addition

Forms 3-azido-2,3-dideoxyhexopyranoses, precursors to amino sugars:

- Conditions : HN₃, CH₂Cl₂, 0°C → rt

- Product : 3-Azido-2,3-dideoxy-D-glucopyranose

- Application : Hydrogenation yields 3-amino derivatives for bioactive compounds

Electrophilic Cyclizations

Electrophile-promoted cyclizations generate heterocycles. For example:

- Reaction : Iodocyclization of alkynyl glucal derivatives

C-Glycoside Formation

This compound reacts with carbon nucleophiles to form C-glycosides:

- Example : Allylation with allyltrimethylsilane

Avenaciolide

- Strategy : Glucal → chiral cyclohexene intermediate via Diels-Alder reaction

- Catalyst : Ti(OiPr)₄

- Yield : 41% (7 steps)

Degradation and Rearrangement

Heating in aqueous conditions leads to unsaturated derivatives:

科学研究应用

Synthesis of Amino Sugars

Tri-O-acetyl-D-glucal serves as a precursor for synthesizing various amino sugars. For instance, a study demonstrated the conversion of this compound into 3-azido-2,3-dideoxyhexopyranoses through the addition of hydrazoic acid to alpha,beta-unsaturated aldehydes derived from the glucal . These azido derivatives can further be transformed into amines and acetamides, showcasing the glucal's utility in generating functionalized sugars.

Total Synthesis of Natural Products

The compound has been employed in the total synthesis of several natural products. Notably, this compound was used as a starting material for the total synthesis of (–)-muricatacin, a compound with potential pharmacological activities . The synthesis involved establishing a chiral butenolide intermediate, which was confirmed through X-ray crystallographic analysis. This application underscores the importance of this compound in producing biologically active compounds.

Bioactive Compound Synthesis

In addition to natural products, this compound has been utilized in synthesizing bioactive derivatives. Research has shown that it can be transformed into nonanolide derivatives via a [3,3]-sigmatropic rearrangement process . This reaction highlights its role as a chiral reagent in generating complex structures with potential biological activity.

Development of Glycosides

The compound is also significant in developing glycosidic linkages. For example, researchers have reported methods to synthesize glycosides through reactions involving per-O-acetylated glycals like this compound . Such methodologies are crucial for creating glycosidic bonds in various carbohydrate-based drugs and materials.

Molecular Mechanics and Structural Studies

This compound has been studied using molecular mechanics calculations to understand its conformational behavior better. These studies have compared experimental results from X-ray crystallography and NMR spectroscopy to validate theoretical predictions about its structure . Such insights are valuable for chemists aiming to design new derivatives with desired properties.

Summary Table of Applications

作用机制

The mechanism of action of Tri-O-acetyl-D-glucal involves its high reactivity as a cyclic vinyl ether. This reactivity allows for regio- and stereoselective transformations, particularly in glycosylation reactions . The compound’s molecular targets and pathways are primarily related to its role as a glycosylating agent, facilitating the formation of glycosidic bonds in the synthesis of complex carbohydrates .

相似化合物的比较

Tri-O-acetyl-D-glucal is unique due to its high reactivity and versatility as a building block in organic synthesis. Similar compounds include:

- 1,2-Dideoxy-3,4,6-tri-O-acetyl-D-arabino-1-hexenopyranose

- 3,4,6-Tri-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol

These compounds share similar structural features and reactivity but may differ in their specific applications and the types of products they form.

生物活性

Tri-O-acetyl-D-glucal is a derivative of D-glucal that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.

This compound is characterized by the following chemical formula:

- Molecular Formula : C₁₂H₁₆O₇

- Molecular Weight : 272.26 g/mol

- Melting Point : 53-55 °C

- Optical Activity : [α]25/D −12°, c = 2 in ethanol

These properties make it suitable for various chemical reactions, particularly in the synthesis of glycosides and other bioactive compounds.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. A study published in the Journal of Serbian Chemical Society reported the synthesis of copolymers involving this compound, which displayed excellent antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MIC) were determined using broth dilution methods, showing promising results against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound Copolymers

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| IA-TAG Copolymer | 16 | Escherichia coli |

| PSG | 8 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has also been explored. In a synthesis study, derivatives of this compound were converted into azido sugars, which were subsequently evaluated for cytotoxicity against cancer cell lines. The results indicated that these derivatives could induce apoptosis in cancer cells, suggesting a potential therapeutic application .

Case Study: Synthesis and Evaluation of Azido Derivatives

A notable study involved the synthesis of 3-azido-2,3-dideoxyhexopyranoses from this compound. These compounds were tested for their cytotoxic effects on human cancer cell lines, revealing that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with cellular components, leading to disruption of microbial membranes and induction of apoptosis in cancer cells. The presence of acetyl groups enhances its lipophilicity, facilitating better penetration into cell membranes.

属性

IUPAC Name |

(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863045 | |

| Record name | 1,3,4-Tri-O-acetyl-2,6-anhydro-5-deoxyhex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2873-29-2, 4098-06-0 | |

| Record name | 3,4,6-Tri-O-acetylglucal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tri-O-acetyl-D-glucal?

A1: this compound has the molecular formula C12H16O8 and a molecular weight of 288.25 g/mol.

Q2: Are there any notable spectroscopic characteristics of this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided abstracts, the presence of characteristic peaks in 1H NMR and 13C NMR spectra can help confirm the structure and purity of the compound. For instance, the anomeric configuration of synthesized 2-deoxy-α-glycosides can be assigned by NMR analysis of their dihydroderivatives. []

Q3: How is this compound employed in organic synthesis?

A3: this compound serves as a key starting material for synthesizing various carbohydrate derivatives, particularly deoxy sugars and 2,3-unsaturated glycosides. Its reactivity stems from the presence of the glycal double bond and the three acetyl protecting groups. [, , , , , , , , , , , ]

Q4: What is the Ferrier rearrangement, and how does it apply to this compound?

A4: The Ferrier rearrangement is a key reaction involving this compound. It involves the Lewis acid-catalyzed rearrangement of glycals, such as this compound, to 2,3-unsaturated glycosides in the presence of alcohols or other nucleophiles. [, , , , , , , , , , , ]

Q5: Can you elaborate on the regio- and stereoselectivity observed in reactions involving this compound?

A5: Reactions involving this compound often exhibit high regio- and stereoselectivity. For instance, hydroformylation reactions primarily yield 2-formyl derivatives, indicating regioselectivity. Additionally, the Ferrier rearrangement frequently favors the formation of α-anomers over β-anomers, showcasing stereoselectivity. [, , ]

Q6: What are some examples of Lewis acid catalysts used in Ferrier rearrangements with this compound?

A6: Various Lewis acids effectively catalyze the Ferrier rearrangement of this compound. Examples include boron trifluoride diethyl etherate (BF3•OEt2), indium(III) chloride (InCl3), zinc chloride (ZnCl2), Copper(II) Triflate (Cu(OTf)2) and scandium(III) trifluoromethanesulfonate [Sc(OTf)3]. [, , , , ]

Q7: Beyond the Ferrier rearrangement, what other reactions can this compound undergo?

A7: Apart from the Ferrier rearrangement, this compound participates in diverse reactions, including photochemical additions with lactonitrile, [, , ] halogenation reactions, [, , ] and ring-contraction reactions with hydrogen fluoride. []

Q8: How is this compound used in the synthesis of biologically relevant molecules?

A8: this compound acts as a starting point for synthesizing complex natural products and biologically active compounds. It is used in the synthesis of D-allosamine derivatives, [] exo-brevicomin, [] (-)-Balanol [] and the D-, E-, F-, and I-ring parts of ciguatoxin. [] Its versatility allows for the construction of various structural motifs present in these molecules.

Q9: Has computational chemistry been applied to studying this compound?

A11: While the abstracts don't delve into detailed computational studies, computational tools likely play a role in understanding the reaction mechanisms, transition states, and stereochemical outcomes of reactions involving this compound, as demonstrated by the computational analysis in the reaction with triazolinediones. []

Q10: How does the structure of this compound influence its reactivity and applications?

A12: The presence of the double bond in the glycal moiety and the three acetyl protecting groups are crucial for its reactivity and applications. The double bond enables participation in reactions like the Ferrier rearrangement and electrophilic additions. The acetyl groups serve as protecting groups, allowing for selective transformations at other positions in the molecule. Modifications to the structure, such as different protecting groups or substitutions on the ring, can significantly influence its reactivity and applications. [, , ]

Q11: What analytical methods are commonly employed to characterize and quantify this compound?

A13: Common analytical techniques like NMR spectroscopy, mass spectrometry, and chromatography are likely employed for characterization and quantification. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。